molecular formula C12H12N2O B13140201 6-Methoxy-2-methyl-3,4'-bipyridine CAS No. 91618-17-6

6-Methoxy-2-methyl-3,4'-bipyridine

Katalognummer: B13140201
CAS-Nummer: 91618-17-6
Molekulargewicht: 200.24 g/mol
InChI-Schlüssel: MLVLXOUQUVZFEZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Methoxy-2-methyl-3,4’-bipyridine is an organic compound with the molecular formula C12H12N2O. It is a derivative of bipyridine, which consists of two pyridine rings connected by a single bond. The presence of a methoxy group at the 6-position and a methyl group at the 2-position of the bipyridine structure gives this compound its unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2-methyl-3,4’-bipyridine typically involves the coupling of two pyridine derivatives. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of 6-Methoxy-2-methyl-3,4’-bipyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the desired purity of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

6-Methoxy-2-methyl-3,4’-bipyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

6-Methoxy-2-methyl-3,4’-bipyridine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6-Methoxy-2-methyl-3,4’-bipyridine involves its interaction with specific molecular targets. As a ligand, it can coordinate with metal ions to form stable complexes. These metal complexes can exhibit unique catalytic properties and biological activities. The methoxy and methyl groups influence the electronic properties of the bipyridine core, affecting its reactivity and binding affinity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Methoxy-2-methyl-3,4’-bipyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in the design of metal complexes with tailored properties for specific applications in catalysis, materials science, and medicinal chemistry .

Eigenschaften

CAS-Nummer

91618-17-6

Molekularformel

C12H12N2O

Molekulargewicht

200.24 g/mol

IUPAC-Name

6-methoxy-2-methyl-3-pyridin-4-ylpyridine

InChI

InChI=1S/C12H12N2O/c1-9-11(3-4-12(14-9)15-2)10-5-7-13-8-6-10/h3-8H,1-2H3

InChI-Schlüssel

MLVLXOUQUVZFEZ-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=N1)OC)C2=CC=NC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.